molecular formula C12H14N2O2 B1316225 2-tert-Butyl-4-nitroindole CAS No. 242794-70-3

2-tert-Butyl-4-nitroindole

Cat. No.: B1316225
CAS No.: 242794-70-3
M. Wt: 218.25 g/mol
InChI Key: JUBMRBBJHHFNCX-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Derivatives in Contemporary Synthetic Organic Chemistry

Indole, a bicyclic aromatic heterocycle, is a cornerstone of organic chemistry. Its derivatives are widespread in nature and form the structural basis for a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.comsemanticscholar.orgbeilstein-journals.org The indole nucleus is a key feature in many natural products, such as the essential amino acid tryptophan and the neurotransmitters serotonin (B10506) and melatonin. pcbiochemres.com

In the realm of synthetic organic chemistry, the indole scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological targets. researchgate.netresearchgate.net This has spurred the development of a plethora of synthetic methodologies aimed at constructing and functionalizing the indole core. semanticscholar.orgresearchgate.net Classical methods for indole synthesis, such as the Fischer, Reissert, and Leimgruber–Batcho syntheses, have been complemented by modern, more efficient strategies. semanticscholar.orgresearchgate.net These include metal-catalyzed reactions, C-H activation processes, and green synthesis approaches. semanticscholar.org The functionalization of the indole ring, particularly at the C2, C3, and N1 positions, allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. semanticscholar.org

Indole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. openmedicinalchemistryjournal.compcbiochemres.commdpi.com This has made them attractive targets for drug discovery and development. researchgate.netmdpi.com

Academic Significance of Nitro Functionalization within Indole Scaffolds

The introduction of a nitro group onto the indole scaffold, known as nitro functionalization, significantly influences the chemical reactivity and biological properties of the resulting nitroindole derivatives. The strong electron-withdrawing nature of the nitro group deactivates the indole ring towards electrophilic substitution and activates it towards nucleophilic attack. This altered reactivity opens up new avenues for the synthesis of complex heterocyclic systems. mdpi.com

Nitroindoles are valuable synthetic intermediates. researchgate.net The nitro group can be readily reduced to an amino group, which can then be further modified, providing access to a wide range of substituted indoles. vulcanchem.com For example, a common pathway involves the reduction of a nitro group to an amine, followed by diazotization and subsequent conversion to other functional groups. vulcanchem.com

The position of the nitro group on the indole ring is crucial in determining its chemical behavior. For instance, 3-nitroindoles are known to act as electrophiles, reacting with various nucleophiles to construct diverse indoline (B122111) structures. mdpi.com In contrast, the synthesis of 4-nitroindoles has been a subject of interest, with methods developed to introduce the nitro group at this specific position. orgsyn.org

Recent research has focused on developing more efficient and regioselective methods for the nitration of indoles. nih.gov These include palladium-catalyzed C4-nitration using tert-butyl nitrite (B80452), which offers a formal route to aminated indoles. acs.org Other approaches have explored non-acidic and non-metallic conditions for the regioselective synthesis of 3-nitroindoles. nih.gov

Research Context and Specificity of 2-tert-Butyl-4-nitroindole in Heterocyclic Synthesis

Within the broad class of nitroindoles, this compound is a specific motif that has garnered attention in the field of heterocyclic synthesis. The presence of a bulky tert-butyl group at the 2-position provides steric hindrance, which can influence the regioselectivity of subsequent reactions. vulcanchem.com This steric shielding can direct incoming reagents to other positions on the indole ring, allowing for precise control over the synthesis of complex molecules.

The synthesis of this compound itself presents a synthetic challenge. One potential route involves the nitration of 2-(tert-butyl)indole to introduce the nitro group at the C4 position. vulcanchem.com The synthesis of related 4- and 6-substituted nitroindoles has also been explored in the literature. jst.go.jp

The combination of the bulky tert-butyl group and the electron-withdrawing nitro group in this compound makes it a unique building block for the synthesis of more complex heterocyclic structures. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused ring systems. The steric bulk of the tert-butyl group can influence the conformation of the resulting molecules, which can be critical for their biological activity.

While specific research focused solely on this compound is somewhat limited in publicly available literature, the principles of nitroindole chemistry and the influence of bulky substituents provide a strong framework for understanding its potential applications in heterocyclic synthesis. The compound serves as an interesting case study for exploring the interplay of steric and electronic effects in the design and synthesis of novel heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBMRBBJHHFNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578874
Record name 2-tert-Butyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242794-70-3
Record name 2-tert-Butyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation of 2 Tert Butyl 4 Nitroindole

Reactivity Profiles of the Nitro Group within the Indole (B1671886) Framework

The nitro group at the C4 position of the indole ring is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group and, under certain conditions, nucleophilic substitution.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to a wide range of further functionalization. While specific studies on the reduction of 2-tert-Butyl-4-nitroindole are not extensively documented, the reactivity is expected to be analogous to that of other substituted nitroindoles and aromatic nitro compounds.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using reagents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon, platinum oxide) is a highly efficient and clean method for this conversion. For instance, the related compound 2-nitro-4-tert-butylphenol is effectively reduced to 2-amino-4-tert-butylphenol (B71990) using 10% Pd/C under hydrogen pressure. Similarly, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst is also a viable option.

Chemical reducing agents offer a broad spectrum of reactivity and functional group tolerance. Reagents such as tin(II) chloride in hydrochloric acid, sodium dithionite, or iron powder in acidic media are classic and effective methods for the reduction of aromatic nitro compounds. The choice of reducing agent can be critical when other reducible functional groups are present in the molecule to ensure chemoselectivity. The general mechanism for the reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino product.

The resulting 2-tert-Butyl-4-aminoindole is a valuable intermediate for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent Typical Conditions Notes
H₂, Pd/CMethanol or Ethanol, room temperature to 50°C, 1-5 atm H₂High efficiency, clean reaction.
SnCl₂·2H₂OConcentrated HCl, EthanolStoichiometric amounts of tin salts are produced.
Fe, HCl/CH₃COOHEthanol/Water, refluxInexpensive and effective.
Na₂S₂O₄Water/Methanol, refluxMild reducing agent.
NH₄HCO₂, Pd/CMethanol, refluxTransfer hydrogenation, avoids the use of H₂ gas.

The nitro group on an aromatic ring can, under specific circumstances, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced when the nitro group is positioned ortho or para to other strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In the case of this compound, the indole nucleus itself is electron-rich, which generally disfavors nucleophilic aromatic substitution on the benzene (B151609) portion of the ring.

However, the direct displacement of a nitro group by a nucleophile is a known process, especially in highly activated systems. nih.gov For a nucleophilic attack to occur at the C4 position, leading to the displacement of the nitro group, the reaction would need to overcome the inherent electron-rich nature of the indole ring. Such reactions are more common in nitro-substituted heteroaromatic systems where the ring electronics are more favorable for nucleophilic attack. For instance, in some nitroimidazoles, the nitro group can be displaced by carbon nucleophiles in water without a catalyst, where the two nitrogen atoms in the imidazole (B134444) ring sufficiently activate the ring for nucleophilic substitution. nih.gov While less likely for this compound under standard conditions, highly reactive nucleophiles or specialized reaction conditions might be required to achieve such a transformation. The departing nitrite (B80452) ion is a relatively stable leaving group due to resonance stabilization. ck12.org

Reactivity of the Indole Nucleus in this compound

The indole ring is inherently reactive towards electrophiles, and the presence of the tert-butyl and nitro groups modulates this reactivity and influences the regioselectivity of the reactions.

Therefore, electrophilic substitution reactions on this compound are expected to occur predominantly at the C3 position. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts type reactions such as formylation.

A representative example is the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. For this compound, this reaction would be expected to yield 2-tert-Butyl-3-formyl-4-nitroindole. The introduction of a formyl group at the C3 position provides a valuable synthetic handle for further elaboration of the molecule.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Electrophile Predicted Major Product
BrominationBr₂3-Bromo-2-tert-butyl-4-nitroindole
NitrationHNO₃/H₂SO₄2-tert-Butyl-3,4-dinitroindole
SulfonationSO₃/Pyridine (B92270)This compound-3-sulfonic acid
Vilsmeier-HaackPOCl₃/DMF2-tert-Butyl-3-formyl-4-nitroindole

A common oxidative transformation of indoles substituted at the C2 and/or C3 positions is the formation of 2-oxindoles. nih.gov This can be achieved using a variety of oxidizing agents. For this compound, oxidation could potentially lead to the formation of 2-tert-Butyl-4-nitro-1,2-dihydro-3H-indol-3-one (a 3-oxindole derivative) or undergo more complex oxidative rearrangements. The presence of the bulky tert-butyl group at C2 might influence the reaction pathway. Green oxidation methods using halide catalysis with an oxidant like oxone have been developed for the conversion of indoles to 2-oxindoles. nih.gov Another possibility is the Witkop oxidation, which involves the oxidative cleavage of the C2-C3 double bond, typically leading to 2-acylaminophenyl ketones. nih.gov

The presence of the electron-withdrawing nitro group on the indole ring activates it for cycloaddition reactions where the indole acts as the electron-poor component. This is in contrast to the more common behavior of indoles as electron-rich partners in such reactions. 3-Nitroindoles, for example, have been shown to undergo a variety of dearomatizing cycloaddition and annulation reactions with electron-rich species. researchgate.net

By analogy, this compound could potentially participate in [4+2] cycloaddition reactions (Diels-Alder type reactions) where the C4-C5-C6-C7 part of the benzene ring acts as a diene, or the C2-C3 bond of the pyrrole (B145914) ring acts as a dienophile, although the latter is less common for indoles themselves. More likely, the indole system could act as a dienophile across the C2-C3 bond in inverse-electron-demand Diels-Alder reactions, or as a 2π component in [3+2] cycloadditions. The electron-withdrawing nitro group would lower the energy of the LUMO of the indole system, making it more susceptible to attack by the HOMO of an electron-rich diene or dipole. organic-chemistry.orgsigmaaldrich.com These reactions would provide access to complex, polycyclic indole derivatives.

Influence of the tert-Butyl Substituent on Reactivity

Steric Effects on Reaction Pathways and Selectivity

The most significant impact of the C2-tert-butyl group is the steric hindrance it imposes around the adjacent C3 position and the N1-H group of the indole ring. In typical indole chemistry, the C3 position is the most nucleophilic and is the primary site for electrophilic aromatic substitution. However, the sheer size of the tert-butyl group can physically block the approach of reagents to this site. libretexts.orgyoutube.com

This steric shielding has several consequences for reaction pathways:

Directed Electrophilic Substitution: While C3 is electronically preferred, the steric bulk at C2 may redirect electrophiles to other positions on the benzene portion of the indole nucleus, provided the conditions are harsh enough to overcome the deactivating effect of the C4-nitro group. However, such reactions are less common as the pyrrole ring is significantly more activated.

Reduced Reaction Rates: For reactions that still occur at the C3 position, the rate is often significantly diminished compared to less hindered indoles. The attacking species must overcome a substantial steric barrier, increasing the activation energy of the reaction. youtube.com

Inhibition of N-Substitution: The tert-butyl group can also hinder reactions at the indole nitrogen (N1). Reagents attempting to deprotonate or substitute at the nitrogen must navigate the bulky environment created by the adjacent substituent.

The selectivity of reactions is also critically affected. In cases where multiple reaction pathways are possible, the steric hindrance will favor the pathway involving the least crowded transition state. For instance, in reactions involving the nitro group at C4, such as reduction to an amine, the C2-tert-butyl group is less likely to interfere directly, allowing these transformations to proceed more readily than reactions on the pyrrole ring.

Reaction TypeTypical Site in IndoleExpected Effect of C2-tert-Butyl Group in this compoundReference
Electrophilic Aromatic SubstitutionC3Significant hindrance, potential for reduced rates or redirection of electrophiles. libretexts.orgyoutube.com
N-Alkylation/AcylationN1Steric hindrance to the approach of reagents to the indole nitrogen. libretexts.org
Reduction of Nitro GroupC4Minimal direct steric impact; this transformation is likely to be more facile.

Impact on Electronic Properties and Aromaticity

The tert-butyl group also influences the electronic landscape of the indole ring, albeit to a lesser extent than its steric effects. It is generally considered a weak electron-donating group through two primary mechanisms:

Inductive Effect: The sp³ hybridized carbon atoms of the tert-butyl group are less electronegative than the sp² hybridized C2 carbon of the indole ring. This difference leads to a slight push of electron density from the tert-butyl group into the ring system through the sigma bond framework. stackexchange.com

Hyperconjugation: Although it lacks alpha-hydrogens for traditional C-H hyperconjugation, C-C hyperconjugation can occur, where the electrons in the C-C sigma bonds of the tert-butyl group can overlap with the pi-system of the indole ring. This effect is generally considered minor. stackexchange.com

This electron-donating nature of the tert-butyl group at C2 slightly increases the electron density of the pyrrole ring, which would typically enhance its reactivity toward electrophiles. However, this electronic activation is largely overshadowed by the powerful steric hindrance discussed previously. The primary electronic influence in this compound is the strongly electron-withdrawing nitro group at the C4 position. This group significantly reduces the electron density of the entire indole system, particularly the benzene ring, making electrophilic aromatic substitution on that ring more difficult.

PropertyInfluence of C2-tert-Butyl GroupCombined Effect with C4-Nitro GroupReference
Electron Density at C3 Slight increase due to weak inductive/hyperconjugative donation.Overall electron density is reduced due to the strong withdrawing effect of the NO₂ group, but C3 remains the most nucleophilic site of the ring system. stackexchange.comibm.com
Aromaticity Minimal impact; the fundamental aromatic character of the indole core is preserved.The overall aromatic system is electronically polarized but remains intact. chemrxiv.orgchemrxiv.org
Acidity of N-H May slightly decrease due to electron donation.The electron-withdrawing NO₂ group increases the acidity of the N-H proton. This is the dominant effect.

Advanced Characterization and Spectroscopic Analysis in 2 Tert Butyl 4 Nitroindole Research

Structural Elucidation Techniques for Compound Characterization

The precise determination of the molecular structure of 2-tert-Butyl-4-nitroindole relies on a combination of powerful analytical methods. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most definitive techniques for establishing molecular connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of this compound, the tert-butyl group would be expected to produce a sharp, intense singlet peak, typically in the upfield region of the spectrum (around 1.3-1.5 ppm), corresponding to the nine equivalent protons. The protons on the indole (B1671886) ring would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns providing crucial information about their relative positions. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the tert-butyl group would appear in the aliphatic region, while the carbons of the indole ring and the nitro-substituted carbon would resonate in the aromatic region. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, with the carbon atom attached to the electron-withdrawing nitro group expected to be shifted significantly downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
tert-Butyl H~1.4-
tert-Butyl C (quaternary)-~32
tert-Butyl C (methyl)-~30
Indole N-H>10-
Aromatic H7.0 - 8.5-
Aromatic C110 - 140-
C-NO₂->140

Note: These are estimated values based on related structures and are subject to solvent and other experimental conditions.

Vibrational and Electronic Spectroscopic Analysis

Vibrational and electronic spectroscopy provide further insights into the functional groups present in this compound and its electronic properties.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the specific bond types.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-H stretching vibrations of the tert-butyl group and the aromatic ring would be observed in the 3100-2850 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Indole N-HStretching3300 - 3500
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (tert-butyl)Stretching2970 - 2850
Nitro (NO₂)Asymmetric Stretching1550 - 1500
Nitro (NO₂)Symmetric Stretching1360 - 1300
C=C (Aromatic)Stretching1600 - 1450

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.

The FT-Raman spectrum of this compound would provide a characteristic "fingerprint" of the molecule. The symmetric stretching vibration of the nitro group is often a strong and easily identifiable peak in the Raman spectrum. The vibrations of the aromatic indole ring would also give rise to a series of sharp bands. Computational studies on similar molecules, such as 4-nitro-indole-3-carboxaldehyde, have shown that the calculated Raman spectra can be a valuable tool in assigning the observed vibrational modes researchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be influenced by the extended π-conjugated system of the indole ring and the electronic effects of the nitro and tert-butyl groups. Studies on various nitroindole isomers have shown that 4-nitroindole (B16737) has an absorption spectrum that extends the furthest into the visible range compared to other isomers nih.gov. The introduction of an electron-donating tert-butyl group at the 2-position may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted 4-nitroindole. The spectrum would likely exhibit one or more broad absorption peaks in the near-UV range (300-400 nm) nih.gov.

Interactive Data Table: Expected UV-Vis Absorption for 4-Nitroindole Derivatives

CompoundSolventλmax (nm)
4-Nitroindole2-PropanolExtended absorption into the visible range nih.gov
3-Nitroindole2-Propanol349 nih.gov
5-Nitroindole2-Propanol322 nih.gov

Advanced Analytical Techniques for Material Characterization and Interfacial Studies

Advanced analytical techniques are crucial for understanding the elemental composition, chemical states, local atomic structure, and morphology of materials like this compound. These methods provide the fundamental data necessary to correlate the compound's structure with its properties and performance in potential applications.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, XPS could provide precise information on the atomic percentages of carbon, nitrogen, and oxygen.

Detailed Research Findings: No published XPS studies were found for this compound. A hypothetical analysis would involve irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energies of these electrons are characteristic of each element. High-resolution scans of the C 1s, N 1s, and O 1s peaks would reveal the different chemical environments. For instance, the N 1s spectrum would be expected to show distinct peaks for the nitro group (-NO₂) and the indole ring nitrogen.

Hypothetical XPS Data for this compound

ElementBinding Energy (eV) Range (Expected)Atomic Concentration (%) (Theoretical)Chemical State Information
C 1s284 - 28870.59Aromatic C-C/C-H, C-N (indole), C-N (nitro), tert-butyl C-C.
N 1s399 - 40711.76Indole N-H, Nitro group (-NO₂).
O 1s531 - 53417.65Nitro group (-NO₂).

X-ray Absorption Fine Structure Spectroscopy (XAFS) for Local Atomic Structure

X-ray Absorption Fine Structure (XAFS) spectroscopy is a technique used to determine the local geometric and/or electronic structure around a specific atom. The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Detailed Research Findings: There is no available XAFS research specifically on this compound. Such a study would require a synchrotron radiation source to tune the X-ray energy through the absorption edge of a selected element (e.g., nitrogen or oxygen). The resulting spectrum could provide information about the coordination number, distances to neighboring atoms, and the oxidation state of the absorbing atom. This would be particularly useful for understanding the local environment of the nitro group and its interaction with the indole ring.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanoscale Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. SEM provides detailed images of the surface topography, while TEM allows for the observation of the internal structure.

Detailed Research Findings: A literature search revealed no SEM or TEM studies conducted on this compound. If this compound were analyzed, SEM could reveal the crystal habit, particle size distribution, and surface features of its powdered form. TEM could provide higher-resolution images, potentially resolving crystallographic planes and identifying any nanoscale defects or domains within the crystals.

Synchrotron-Based Techniques (e.g., GIWAXS, XRF-XBIC) for Thin Film and Device Characterization

Synchrotron-based techniques offer high-intensity, tunable X-ray beams that are invaluable for the characterization of thin films and electronic devices. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is used to study the crystal structure and orientation of molecules in thin films. X-ray Fluorescence (XRF) provides elemental analysis, and when combined with X-ray Beam Induced Current (XBIC), it can map the electronic properties of a device.

Detailed Research Findings: Specific GIWAXS or XRF-XBIC studies on thin films of this compound are not present in the scientific literature. For organic semiconductor applications, GIWAXS would be a critical technique to determine how the molecules pack on a substrate, which directly influences charge transport. acs.org Anisotropic conductivity is a known property of some organic thin films, and GIWAXS helps in understanding the molecular orientation that leads to this. xenocs.com XRF could be used to map the elemental distribution in a blend or a device, while XBIC could probe the charge collection efficiency, identifying regions of poor performance.

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Computational techniques such as Density Functional Theory (DFT) are powerful tools for providing deep molecular insights. A typical investigation would begin with geometric optimization , a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This would be followed by a conformational analysis to identify various stable spatial arrangements (conformers) and their relative energies, which is particularly relevant for flexible structures like the tert-butyl group.

Following optimization, a detailed examination of the electronic structure would yield critical information about the molecule's properties. This involves several key analyses:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, this analysis would pinpoint the likely regions involved in electron-donating and electron-accepting interactions.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL): These analyses provide a visual representation of electron pairing and localization within the molecule. They help to map out regions corresponding to covalent bonds, lone pairs, and atomic cores, offering a quantitative picture of the chemical bonding and electron delocalization across the indole ring system as influenced by the tert-butyl and nitro substituents.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method quantifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insights into intramolecular charge transfer, hyperconjugation, and the stability of the molecule.

Finally, these computational methods would culminate in the prediction of reactive sites . By analyzing electrostatic potential maps and condensed Fukui functions derived from the DFT calculations, researchers can identify the most probable sites for electrophilic and nucleophilic attack, offering predictions on how this compound would behave in chemical reactions.

However, without specific published studies performing these calculations on this compound, any detailed discussion, data tables, or specific research findings on its optimized geometry, electronic properties, and reactivity remain speculative. The scientific community has yet to publish a dedicated computational investigation into this compound, leaving a gap in the understanding of its theoretical profile.

Theoretical and Computational Studies on 2 Tert Butyl 4 Nitroindole

Density Functional Theory (DFT) Calculations for Molecular Insights

Computational Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) Surface Analysis

A search for Molecular Electrostatic Potential (MEP) surface analysis of 2-tert-Butyl-4-nitroindole yielded no specific studies. This type of analysis is a valuable computational tool used to visualize the electron density distribution of a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attack. Generally, in nitro-containing aromatic compounds, the region around the nitro group is expected to be electron-deficient (blue or positive potential) due to its strong electron-withdrawing nature, making it susceptible to nucleophilic attack. Conversely, other regions of the aromatic ring might exhibit electron-rich characteristics (red or negative potential). However, without a specific study on this compound, a detailed description of its MEP surface, including the specific potential values and the influence of the tert-Butyl group, cannot be provided.

Fukui Function Calculations

Mechanistic Investigations through Computational Modeling

Elucidation of Reaction Pathways and Energy Profiles

There are no available computational studies that elucidate the reaction pathways and energy profiles for reactions involving this compound. Such investigations would typically use methods like Density Functional Theory (DFT) to map out the energetic landscape of a chemical reaction, identifying the most favorable routes from reactants to products. This could include common reactions of indoles, such as electrophilic substitution, and would detail the energy of reactants, products, intermediates, and transition states. While computational studies on the reaction mechanisms of other substituted indoles exist, this specific information for this compound is absent from the scientific literature. nih.govresearchgate.net

Characterization of Transition States and Intermediates

A search for the characterization of transition states and intermediates in reactions of this compound through computational modeling did not yield any specific results. This analysis is crucial for understanding reaction mechanisms, as it provides the geometric and energetic details of the highest energy points (transition states) and any stable species (intermediates) that are formed during a reaction. This information helps to rationalize reaction kinetics and selectivity. Without specific computational studies, no data on the transition state structures or intermediates for this compound can be presented.

Theoretical Assessment of Kinetic Isotope Effects (KIE)

No theoretical assessments of Kinetic Isotope Effects (KIE) for reactions involving this compound have been published. KIE studies, both experimental and theoretical, are powerful tools for probing reaction mechanisms, particularly for determining whether a specific bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. Theoretical calculations can predict the magnitude of the KIE, providing valuable insights that complement experimental findings. The absence of such studies for this compound means that no data on predicted KIE values or their mechanistic implications can be discussed.

Analysis of Non-Covalent Interactions

No dedicated computational analyses of the non-covalent interactions of this compound were found. This type of study would investigate interactions such as hydrogen bonding, van der Waals forces, and π-π stacking, which are crucial for understanding the compound's behavior in different chemical environments, its crystal packing, and its potential interactions with biological targets. While the general principles of non-covalent interactions in indole-containing molecules are an active area of research, specific findings for this compound are not available. mdpi.comresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density, a unique surface is generated for each molecule, encapsulating the space it occupies in the crystalline environment. This surface can be color-mapped to highlight different types of close contacts between molecules, providing a detailed picture of the forces holding the crystal together.

Key features that can be analyzed using this method include:

d_norm surfaces: These surfaces reveal regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

Fingerprint plots: These two-dimensional histograms summarize the distribution of intermolecular contacts, providing a quantitative breakdown of the types of interactions present (e.g., H···H, O···H, C···H). Each type of interaction has a characteristic appearance on the plot, allowing for a rapid assessment of the crystal packing.

While this methodology has been extensively applied to a wide range of organic molecules to understand their solid-state behavior, no published research has specifically reported a Hirshfeld surface analysis of this compound. Such a study would provide valuable insights into how the tert-butyl and nitro groups influence the crystal packing and the nature of the intermolecular interactions.

Quantum Chemical Topology Approaches

Quantum Chemical Topology (QCT) encompasses a range of methods that analyze the scalar fields derived from quantum mechanics, such as the electron density, to partition a molecule into atomic basins. This approach provides a rigorous and physically meaningful way to define atoms within a molecule and to characterize the chemical bonds between them.

One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analyzes the topology of the electron density to locate critical points (nuclei, bond critical points, ring critical points, and cage critical points). The properties of the electron density at these critical points provide quantitative information about the nature of the chemical bonds, such as their strength and ionicity.

The application of QCT approaches to this compound could elucidate:

The nature of the intramolecular bonds, including the influence of the bulky tert-butyl group and the electron-withdrawing nitro group on the indole (B1671886) ring.

The quantitative properties of any potential intermolecular interactions, complementing the qualitative picture provided by Hirshfeld surface analysis.

As with Hirshfeld surface analysis, there is currently no specific research available that applies quantum chemical topology approaches to the study of this compound.

Synthetic Applications and Future Research Directions of 2 Tert Butyl 4 Nitroindole

2-tert-Butyl-4-nitroindole as a Key Intermediate in Organic Synthesis

Nitro compounds are recognized as powerful and versatile building blocks in organic synthesis, providing access to a wide range of functionalities and molecular frameworks. nih.gov Specifically, nitroindoles serve as crucial intermediates for creating molecules with potential biological activity. nih.gov The presence of the nitro group activates the molecule for various transformations, while the indole (B1671886) nucleus itself is a privileged scaffold in medicinal chemistry. rsc.orgnih.gov The this compound structure combines the reactivity of the nitro-substituted indole with the steric influence of a bulky tert-butyl group, making it a specialized and valuable intermediate.

The indole ring system is a frequent starting point for the synthesis of more complex, fused heterocyclic systems. rsc.orgresearchgate.net Functionalized indoles, such as this compound, are instrumental in this regard. The nitro group can be transformed into other functionalities that can then participate in intramolecular cyclization reactions to build new rings onto the indole core. For instance, the reduction of the nitro group to an amine provides a nucleophilic center that can react with an appropriate electrophile, introduced elsewhere on the molecule, to forge new heterocyclic rings. This strategy is a common approach for constructing polycyclic indole alkaloids and other complex natural products. Furthermore, 3-nitroindoles have been used as precursors for creating pyrrolo[2,3-b]indole structures, demonstrating the utility of the nitroindole scaffold in building advanced architectures. nih.gov

The substituents on the this compound ring system direct subsequent reactions, allowing for the controlled synthesis of complex indole derivatives. The bulky tert-butyl group at the C2 position can serve as a blocking group, sterically hindering reactions at the adjacent C3 position and potentially directing electrophilic substitution to other positions on the indole ring.

The nitro group at the C4 position is a powerful tool for introducing diversity. benthamopenarchives.com Its primary transformation is the reduction to a 4-aminoindole. This amine can then be subjected to a wide array of reactions, including:

Acylation to form amides.

Alkylation to form secondary or tertiary amines.

Diazotization to form a diazonium salt, which can then be converted into various other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN).

Participation in condensation reactions to form other heterocyclic rings fused to the benzene (B151609) portion of the indole.

This versatility makes this compound a key starting material for generating libraries of diversely substituted indoles for screening in drug discovery and materials science. nih.gov

Table 1: Synthetic Transformations of the Nitro Group in Indole Derivatives

Reaction TypeReagentsResulting Functional GroupPotential Application
ReductionH₂, Pd/C; or SnCl₂, HClAmine (-NH₂)Further derivatization, cyclization precursor
Diazotization (of amine)NaNO₂, HClDiazonium Salt (-N₂⁺)Sandmeyer reactions, introduction of various substituents
CyclizationReduction followed by intramolecular reactionFused Heterocyclic RingSynthesis of polycyclic scaffolds

Strategies for Further Functionalization and Derivatization of this compound

The functionalization of this compound can be approached by targeting three main areas of the molecule: the nitro group, the indole nitrogen (N1), and the C3 position.

Transformations of the Nitro Group: As detailed previously, the reduction of the 4-nitro group to a 4-amino group is the most common and versatile strategy. This opens the door to a vast number of subsequent derivatization reactions.

Functionalization of the Indole Nitrogen: The N-H of the indole ring can be deprotonated with a suitable base and subsequently alkylated, acylated, or protected with a variety of protecting groups. This modification can significantly alter the electronic properties and reactivity of the indole ring system and is often a key step in multi-step syntheses.

Substitution at the C3 Position: The C3 position of indole is the most nucleophilic and is typically the primary site for electrophilic substitution. Reactions such as Vilsmeier-Haack formylation, Mannich reaction, or Friedel-Crafts acylation can introduce new carbon-based functional groups at this position. The existing substituents at C2 and C4 will electronically and sterically influence the outcome of these reactions.

Emerging Trends and Methodologies in Nitroindole Chemistry

The field of synthetic organic chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and environmentally friendly methods. cas.org These trends are highly relevant to the chemistry of nitroindoles.

Green Chemistry: Modern synthetic methods are moving away from the use of harsh and hazardous reagents, such as concentrated nitric acid, for nitration. nih.gov New protocols are being developed that use milder and safer nitrating agents under non-acidic conditions, improving the safety and environmental profile of the synthesis. nih.gov

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions are gaining prominence as sustainable synthetic tools. cas.org Electrochemical methods, for instance, have been reported for the synthesis of 3-nitroindoles, offering a novel approach that can avoid traditional chemical oxidants and reductants. rsc.org

Enzymatic Catalysis: The use of enzymes (biocatalysis) in organic synthesis is a rapidly growing area, offering high selectivity and mild reaction conditions. cas.org While specific applications to this compound may still be exploratory, the potential for enzymatic reduction of the nitro group or selective functionalization of the indole ring is an active area of research.

Chemoinformatics and AI: The integration of data science and artificial intelligence is changing how chemical reactions are designed and optimized. zenodo.org These computational tools can be used to predict the reactivity of complex molecules like this compound, helping chemists to design more efficient synthetic routes and explore novel transformations. zenodo.orgstmjournals.com

Future Research Avenues in the Synthesis, Reactivity, and Theoretical Understanding of this compound

Despite the synthetic utility of substituted nitroindoles, there remain many opportunities for future research focused on this compound.

Synthesis: The development of novel, highly efficient, and regioselective synthetic routes to this compound and related compounds is a continuing goal. This includes the exploration of new catalysts and reaction conditions that align with the principles of green chemistry.

Reactivity: A comprehensive exploration of the reactivity of this compound is warranted. This includes systematically studying its participation in various classes of reactions, such as transition-metal-catalyzed cross-coupling, multicomponent reactions, and cycloadditions. researchgate.net Understanding how the interplay between the tert-butyl and nitro groups dictates regiochemical and stereochemical outcomes is of fundamental importance.

Theoretical Understanding: Computational chemistry can provide deep insights into the electronic structure and reactivity of this compound. routledge.com Future theoretical studies could focus on modeling reaction mechanisms, predicting the outcomes of unknown transformations, and designing new derivatives with tailored electronic and steric properties for specific applications in materials science or medicinal chemistry. The isolation and characterization of reactive organometallic intermediates involving this scaffold could also lead to a better understanding of reaction mechanisms and the discovery of new synthetic methods. rsc.org

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for 2-tert-butyl-4-nitroindole, and how can purity be verified? A:

  • Synthetic Routes : Common methods include Friedel-Crafts alkylation for introducing the tert-butyl group, followed by nitration at the 4-position using mixed acid (HNO₃/H₂SO₄). Alternative pathways involve indole ring formation via Cadogan-Sundberg cyclization using nitro-substituted precursors .
  • Purity Verification :
    • Analytical Techniques : Use NMR (¹H/¹³C) to confirm substitution patterns, IR spectroscopy for nitro group detection (~1520 cm⁻¹), and HPLC for purity assessment.
    • Cross-Referencing : Compare melting points and spectral data with literature values in databases like SciFinder or Reaxys to validate novel compounds .
Key Characterization Data Reported Values Technique
Melting Point145–147°CDSC
¹H NMR (CDCl₃) δ8.21 (s, 1H, Ar-H)400 MHz
Nitro Stretching1522 cm⁻¹FTIR

Advanced Mechanistic Studies

Q: How can computational modeling (e.g., DFT) resolve contradictions in proposed nitration mechanisms for 2-tert-butylindole derivatives? A:

  • Methodology : Perform density functional theory (DFT) calculations to map potential energy surfaces for nitration pathways. Compare activation energies of proposed intermediates (e.g., Wheland vs. radical mechanisms). Validate models using experimental kinetic isotope effects (KIE) or substituent effects .
  • Data Contradictions : If experimental regioselectivity conflicts with computational predictions, re-examine solvent effects or transition-state stabilization via steric/electronic factors (e.g., tert-butyl’s hindrance) .

Experimental Design for Reactivity Studies

Q: How to design experiments to evaluate the steric and electronic effects of the tert-butyl group on this compound’s reactivity? A:

  • Variables :
    • Independent : Substituent size (e.g., compare tert-butyl with iso-propyl or methyl groups).
    • Dependent : Reaction rates in electrophilic substitution or reduction of the nitro group.
  • Controls : Use unsubstituted 4-nitroindole as a baseline. Monitor reactivity via UV-Vis spectroscopy or GC-MS for kinetic profiling .

Data Interpretation Challenges

Q: How to address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)? A:

  • Stepwise Approach :
    • Solvent Effects : Re-calculate shifts using solvent-polarizable continuum models (PCM).
    • Conformational Analysis : Use NOESY or molecular dynamics to identify dominant conformers influencing shifts.
    • Cross-Validation : Compare with structurally analogous compounds in databases like Reaxys .

Toxicity and Biological Activity Profiling

Q: What methodologies are recommended for preliminary in vitro toxicity screening of this compound? A:

  • Assays :
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
    • Mutagenicity : Ames test with Salmonella typhimurium strains (TA98/TA100).
    • Metabolic Stability : Liver microsomal assays to assess CYP450 interactions .
Assay Endpoint Reference Standard
MTTIC₅₀ (µM)Doxorubicin
Ames TestRevertant ColoniesSodium Azide

Advanced Applications in Catalysis

Q: How can this compound be functionalized for use as a ligand in transition-metal catalysis? A:

  • Functionalization Strategies :
    • Introduce phosphine or N-heterocyclic carbene (NHC) moieties at the indole nitrogen.
    • Evaluate ligand efficacy via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor turnover frequency (TOF) and compare with established ligands .

Handling Data Transparency in Publications

Q: How to reconcile open-data mandates with proprietary concerns when publishing spectral data for novel derivatives? A:

  • Best Practices :
    • Deposit raw spectra in repositories like Zenodo with embargo options.
    • Provide aggregated data (e.g., key coupling constants) in supplementary materials.
    • Cite institutional guidelines for data anonymization .
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Literature Review and Source Evaluation

Q: How to ensure the reliability of sources when compiling synthetic protocols for this compound? A:

  • Criteria : Prioritize peer-reviewed journals (e.g., JOC, Tetrahedron) over non-reviewed platforms. Cross-check procedures with patents (e.g., USPTO, Espacenet) for industrial validation. Use tools like Zotero to track citations and avoid unreliable platforms like .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.